Treprostinil

描述

属性

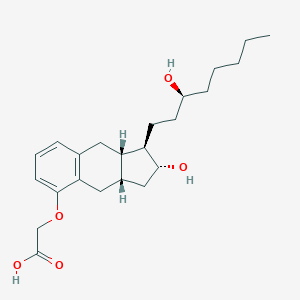

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJMKGZZBBTTOY-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

289480-64-4 (Sodium salt) | |

| Record name | Treprostinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901021654 | |

| Record name | Treprostinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.31e-03 g/L | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81846-19-7 | |

| Record name | Treprostinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Treprostinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treprostinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREPROSTINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90-100°C | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

准备方法

Claisen Rearrangement in Flow

A breakthrough came with the adoption of continuous flow reactors, which improved both yield and selectivity. By processing allyl vinyl ether precursors through a plug flow reactor at 180°C with a residence time of 12 minutes, researchers achieved 92% conversion and 88% isolated yield of the cyclohexenone intermediate. The precise temperature control in flow eliminated hot spots responsible for side reactions, while scaling to multigram quantities became feasible without compromising efficiency.

Catalytic Pauson–Khand Cyclization

The Pauson–Khand step was reengineered using 5 mol% cobalt carbonyl under 3 atmospheres of CO in a continuous flow system. This catalytic approach reduced metal waste and enabled safer handling of toxic CO gas. The reaction delivered the bicyclic enone in 78% yield with >95% enantiomeric excess, a significant improvement over batch methods.

Table 1: Comparison of Batch vs. Flow Synthesis Parameters

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Claisen Rearrangement Yield | 65% | 88% |

| Pauson–Khand Catalyst Loading | Stoichiometric Co₂(CO)₈ | 5 mol% Co₂(CO)₈ |

| Reaction Time | 8 hours | 22 minutes |

| Global Yield (12 Steps) | 8% | 14% |

Formulation and Stabilization Techniques

Monohydrate Crystallization

The anhydrous form of this compound exhibited poor stability, decomposing into dimeric impurities above 50°C. A patent-pending monohydrate form resolved these issues by incorporating water molecules into the crystal lattice. The process involves:

-

Dissolving this compound diethanolamine salt in sterile water and ethyl acetate.

-

Acidifying with HCl to liberate the free acid.

-

Recrystallizing from a 1:1 ethanol/water mixture at 40–50°C.

-

Air-drying at 20–30°C for 115 hours to achieve constant weight.

Table 2: Stability Data for this compound Forms

| Form | Storage Condition | 6-Month Purity | Major Impurities |

|---|---|---|---|

| Anhydrous | 25°C, sealed | 94.2% | Dimer A (2.1%), Dimer B (1.8%) |

| Monohydrate | 25°C, open air | 99.5% | None detected |

The monohydrate’s stability stems from hydrogen bonding between water molecules and this compound’s carboxylate group, preventing oxidative degradation.

Prodrug Development and Synthetic Strategies

N-Acyl Methylsulfonamide Prodrug

To enhance oral bioavailability, researchers developed a prodrug by conjugating this compound’s carboxylic acid to methanesulfonamide via an acyloxyalkyl linker. Key steps include:

-

Protection : Benzylation of hydroxyl groups using the Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) in trifluorotoluene (49% yield).

-

Coupling : Reacting bis-benzyl this compound with methanesulfonamide using carbodiimidazole, achieving 46% yield after optimization.

-

Deprotection : Hydrogenolysis over Pd/C to remove benzyl groups (64% yield).

Challenges :

化学反应分析

反应类型: 曲前列素会发生各种化学反应,包括氧化、还原和取代。这些反应对其合成和修饰至关重要。

常用试剂和条件: 曲前列素合成中常用的试剂包括用于 Pauson-Khand 反应的钴羰基以及用于克莱森重排的各种酸和碱 . 反应通常在受控的温度和压力下进行,以确保高选择性和产率。

主要形成的产物: 这些反应形成的主要产物是曲前列素本身,然后对其进行纯化和配制,用于医疗用途 .

科学研究应用

Clinical Applications

1. Treatment of Pulmonary Arterial Hypertension (PAH)

Treprostinil is primarily used for the treatment of PAH, a progressive disease characterized by increased pulmonary vascular resistance leading to right heart failure. Clinical studies have demonstrated that this compound improves exercise capacity, hemodynamics, and overall quality of life in patients with PAH.

- Efficacy : A systematic review indicated that this compound significantly enhances exercise capacity as measured by the six-minute walk distance (6MWD) compared to placebo . In one study, patients receiving inhaled this compound showed a significant improvement in 6MWD (31.1 m increase) after 16 weeks .

- Safety : The safety profile of this compound is well-documented. Adverse events such as cough and dyspnea were reported but generally manageable . Long-term studies have confirmed its safety in chronic use .

2. Treatment of Pulmonary Hypertension due to Interstitial Lung Disease (PH-ILD)

Recent studies have explored the use of inhaled this compound specifically for patients with PH-ILD. The INCREASE trial demonstrated that inhaled this compound significantly improved exercise tolerance and reduced clinical worsening compared to placebo .

| Study | Population | Treatment Duration | 6MWD Improvement | Adverse Events |

|---|---|---|---|---|

| INCREASE | PH-ILD patients | 16 weeks | 31.1 m | Cough (18.5%), Dyspnea (25.2%) |

| FREEDOM-M | PAH patients | 12 weeks | 20 m | Similar AE profile |

3. Neonatal Persistent Pulmonary Hypertension

this compound has shown promise in treating persistent pulmonary hypertension of the newborn (PPHN). A comparative study indicated that this compound effectively lowers pulmonary artery pressure in neonates without severe complications .

Case Studies

Case Study 1: Long-term Efficacy in PAH Patients

A retrospective analysis involving patients treated with oral this compound showed a significant delay in disease progression compared to historical controls. The FREEDOM-EV trial reported a 25% reduction in clinical worsening risk when using oral this compound .

Case Study 2: Inhaled this compound in PH-ILD

In a multicenter study, patients receiving inhaled this compound demonstrated improved forced vital capacity (FVC) and reduced NT-proBNP levels over time, indicating better cardiac function and reduced strain on the heart .

作用机制

曲前列素通过促进肺动脉和全身动脉血管床的血管舒张,并抑制血小板聚集而发挥作用 . 它与血管平滑肌细胞表面的前列环素受体结合,导致腺苷酸环化酶的激活和环腺苷酸 (cAMP) 水平的升高。 这导致平滑肌细胞松弛,血管扩张 .

相似化合物的比较

Pharmacokinetic Comparison of Treprostinil Formulations

This compound’s pharmacokinetics vary significantly by route (Table 1):

| Parameter | IV/SC | Inhaled | Oral |

|---|---|---|---|

| Bioavailability | 100% | 65–70% | ~17% |

| Time to Peak (Tmax) | Immediate (IV) | 10 minutes | 4 hours |

| Half-life (t½) | 4–6 hours | ~2 hours | 3.4–3.6 hours |

| Dose Equivalence | 1 ng/kg/min (IV/SC) | 54 µg QID (inhaled) | 1 mg TID (oral)* |

*Equivalent to 5 ng/kg/min parenteral dose in 70 kg patients .

Key Findings :

- Inhaled this compound achieves lower systemic concentrations but targets pulmonary vasculature directly, reducing systemic side effects .

- Oral this compound shows high inter-subject variability, necessitating individualized dosing .

- Parenteral routes (IV/SC) maintain steady-state plasma levels but are associated with infusion-site pain (85% of patients) .

Comparative Efficacy with Prostacyclin Analogs

A network meta-analysis of prostacyclin analogs highlights this compound’s efficacy (Table 2):

| Drug | Odds Ratio (95% CI) vs. Placebo | cAMP Generation (Relative) |

|---|---|---|

| This compound | 0.37 (0.04, 3.34) | 1.00 (Reference) |

| Iloprost | 0.55 (0.03, 0.90) | 0.95 |

| Epoprostenol | 0.66 (0.02, 21.90) | 0.85 |

| Beraprost | 1.81 (0.16, 24.62) | 0.70 |

Key Findings :

- This compound and iloprost demonstrate superior cAMP activation, correlating with vasodilation and anti-proliferative effects .

- In a 4-year survival study, this compound showed 65.6% survival, comparable to epoprostenol but with better tolerability .

- Oral this compound delayed clinical worsening in PAH patients (FREEDOM-EV trial) and improved survival in open-label extensions .

This compound vs. Other Analogs :

- Infusion-site pain (82% with SC this compound) vs. jaw pain (common with epoprostenol) .

- Inhaled this compound causes cough (54%) and throat irritation (25%) but avoids systemic hypotension .

- Oral this compound has lower discontinuation rates (6% due to abdominal discomfort) compared to beraprost (higher gastrointestinal toxicity) .

Unique Advantages :

- Dose flexibility: No ceiling dose for IV/SC/oral forms, enabling escalation based on tolerability .

生物活性

Treprostinil is a synthetic analog of prostacyclin (PGI2) that acts as a potent vasodilator and is primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity encompasses various mechanisms, including vasodilation, antiproliferation, anti-inflammation, and antifibrosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound exerts its effects through multiple receptor pathways:

- Prostacyclin Receptor (IP) : this compound is a full agonist of the IP receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels. This activation results in vasodilation and inhibition of platelet aggregation.

- Prostaglandin E Receptor 2 (EP2) : this compound also binds to EP2 receptors, which further enhances its antiproliferative effects on vascular smooth muscle cells.

- Prostaglandin D Receptor 1 (DP1) : Activation of DP1 contributes to this compound's anti-inflammatory properties.

The activation of these receptors initiates a cascade that promotes vasorelaxation and reduces vascular remodeling and inflammation, thereby improving hemodynamics in patients with PAH .

Efficacy in Pulmonary Arterial Hypertension

This compound has been shown to improve exercise capacity and hemodynamic parameters in patients with PAH. Key studies include:

- TRIUMPH I Study : This 12-week randomized placebo-controlled trial demonstrated that inhaled this compound improved six-minute walk distance (6MWD) by a median of 20 meters compared to placebo (p < 0.001) .

- FREEDOM-EV Trial : In this event-driven trial, oral this compound reduced the risk of clinical worsening by 25% compared to placebo (p = 0.039), significantly delaying disease progression .

Long-Term Safety and Efficacy

The INCREASE open-label extension study confirmed the long-term safety and efficacy of inhaled this compound in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD). The study reported a decrease in NT-proBNP levels and an improvement in 6MWD over time .

Antifibrotic Effects

Recent research has highlighted the antifibrotic properties of this compound. In vitro studies showed that this compound inhibited fibroblast proliferation and collagen synthesis in human lung fibroblasts stimulated by growth factors such as PDGF and TGF-β1. This effect was dose-dependent and linked to the activation of PPARβ and PPARγ pathways .

Adverse Events

While this compound is generally well-tolerated, some studies have reported adverse events leading to treatment discontinuation. In the INCREASE study, 22.3% of patients experienced adverse events significant enough to discontinue therapy . Common adverse events included cough and dyspnea, which were more prevalent among patients receiving inhaled this compound compared to placebo .

Data Summary

| Study/Trial | Population | Treatment | Key Findings |

|---|---|---|---|

| TRIUMPH I | PAH Patients | Inhaled this compound | Median 20 m increase in 6MWD (p < 0.001) |

| FREEDOM-EV | PAH Patients | Oral this compound | 25% reduction in clinical worsening (p = 0.039) |

| INCREASE OLE | PH-ILD Patients | Inhaled this compound | Decreased NT-proBNP; improved 6MWD over time |

| Antifibrotic Study | Lung Fibroblasts | This compound | Inhibited fibroblast proliferation in a dose-dependent manner |

常见问题

Q. What ethical considerations apply to long-term this compound trials with open-label extensions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。